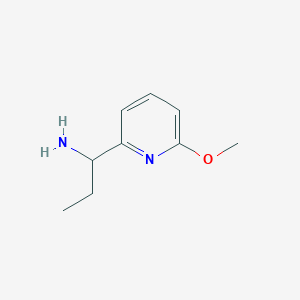

1-(6-Methoxypyridin-2-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

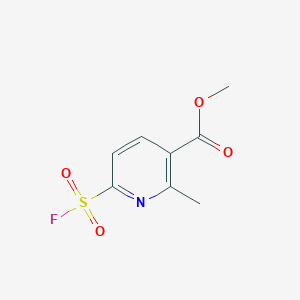

“1-(6-Methoxypyridin-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 1270546-99-0 . It has a molecular weight of 180.25 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(6-methoxy-2-pyridinyl)-2-methyl-1-propanamine . The InChI code for this compound is 1S/C10H16N2O/c1-7(2)10(11)8-5-4-6-9(12-8)13-3/h4-7,10H,11H2,1-3H3 .Applications De Recherche Scientifique

Nonpeptide Alphavbeta3 Antagonists

A study conducted by Hutchinson et al. (2003) identified a compound related to "1-(6-Methoxypyridin-2-yl)propan-1-amine" as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for the prevention and treatment of osteoporosis. The research emphasized its excellent in vitro profile, significant unbound fraction in human plasma, and favorable pharmacokinetics across multiple species, highlighting its potential clinical development for bone turnover models Nonpeptide alphavbeta3 antagonists. 8. In vitro and in vivo evaluation of a potent alphavbeta3 antagonist for the prevention and treatment of osteoporosis.

Protonation Sites and Hydrogen Bonding

Böck et al. (2021) explored the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles, including one structurally related to "1-(6-Methoxypyridin-2-yl)propan-1-amine." This study provided insights into the crystal structures, protonation sites, and intermolecular hydrogen bonding patterns, crucial for understanding the chemical behavior and potential applications of such compounds Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles.

Structural Modifications for Reducing Mutagenicity

Research by Palmer et al. (2012) focused on the structural modifications of a 3-methoxy-2-aminopyridine compound to mitigate significant safety risks, including mutagenic potential and time-dependent drug-drug interaction (TDI). This study underscores the importance of chemical modifications to enhance the safety profile of compounds for pharmaceutical applications Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.

Nucleophilic Amination of Methoxypyridines

A novel protocol for nucleophilic amination of methoxypyridines and their derivatives was developed by Pang et al. (2018), offering a concise access to various aminopyridines of medicinal interest. This method highlights the compound's relevance in synthesizing potentially therapeutic aminopyridines Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite.

Fluorescent Labeling Reagents

Hirano et al. (2004) discussed the development of a novel fluorophore, 6-Methoxy-4-quinolone, derived from a compound structurally similar to "1-(6-Methoxypyridin-2-yl)propan-1-amine." This fluorophore exhibits strong fluorescence across a wide pH range in aqueous media, making it useful for biomedical analysis. The study demonstrates the compound's application as a fluorescent labeling reagent, providing a tool for the determination of carboxylic acids Novel stable fluorophore, 6-methoxy-4-quinolone, with strong fluorescence in wide pH range of aqueous media, and its application as a fluorescent labeling reagent.

Safety and Hazards

The safety information available indicates that this compound is associated with some hazards. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

1-(6-methoxypyridin-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-7(10)8-5-4-6-9(11-8)12-2/h4-7H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCLVZZNRUKYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CC=C1)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methoxypyridin-2-yl)propan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698863.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2698865.png)

![N-{3-[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2698869.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2698872.png)

amine](/img/structure/B2698876.png)

![4-[(Z)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2698878.png)

![2-[(2,4-Dichlorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2698880.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2698882.png)